![molecular formula C23H23NO4 B2745102 (1S,6R)-2-(9H-Fluoren-9-ylmethoxycarbonyl)-2-azabicyclo[4.2.0]octane-1-carboxylic acid CAS No. 2411177-26-7](/img/structure/B2745102.png)
(1S,6R)-2-(9H-Fluoren-9-ylmethoxycarbonyl)-2-azabicyclo[4.2.0]octane-1-carboxylic acid
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Description
(1S,6R)-2-(9H-Fluoren-9-ylmethoxycarbonyl)-2-azabicyclo[4.2.0]octane-1-carboxylic acid is a useful research compound. Its molecular formula is C23H23NO4 and its molecular weight is 377.44. The purity is usually 95%.
BenchChem offers high-quality (1S,6R)-2-(9H-Fluoren-9-ylmethoxycarbonyl)-2-azabicyclo[4.2.0]octane-1-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1S,6R)-2-(9H-Fluoren-9-ylmethoxycarbonyl)-2-azabicyclo[4.2.0]octane-1-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- The compound’s Fmoc (Fluoren-9-ylmethoxy)carbonyl group plays a crucial role in peptide synthesis. Fmoc amino acid azides can be synthesized from the corresponding protected amino acids and sodium azide (NaN₃) using methods like the mixed anhydride method with isobutoxycarbonyl chloride (IBC-Cl) or the acid chloride method. These Fmoc amino acid azides serve as stable coupling agents during peptide assembly .
- The 9-fluorenone moiety in this compound is versatile. Researchers have used it to synthesize 9-fluorenones by aerobic oxidation of 9H-fluorenes under ambient conditions. These 9-fluorenones can be substituted with nitro, halogen, or alkyl groups, making them valuable intermediates in organic synthesis .
- The 1-hydroxy-9H-fluoren-9-one scaffold exhibits interesting photophysical properties. By introducing electron-withdrawing groups, researchers can skillfully tune its forward-backward excited-state intramolecular proton transfer (ESIPT) processes. This area of study contributes to our understanding of molecular dynamics and luminescence behavior .
Peptide Synthesis:
Organic Synthesis:
Photophysics and Photochemistry:
properties
IUPAC Name |
(1S,6R)-2-(9H-fluoren-9-ylmethoxycarbonyl)-2-azabicyclo[4.2.0]octane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO4/c25-21(26)23-12-11-15(23)6-5-13-24(23)22(27)28-14-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-4,7-10,15,20H,5-6,11-14H2,(H,25,26)/t15-,23+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZTRAABWTYMDKP-CMJOXMDJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC2(N(C1)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CC[C@@]2(N(C1)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,6R)-2-(9H-Fluoren-9-ylmethoxycarbonyl)-2-azabicyclo[4.2.0]octane-1-carboxylic acid |
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